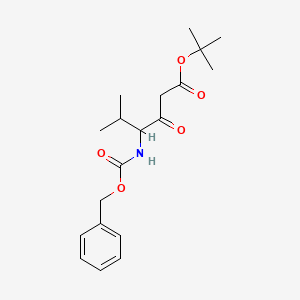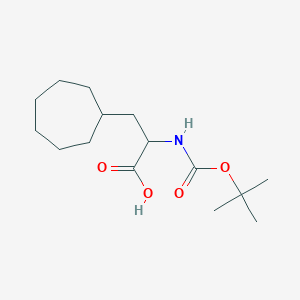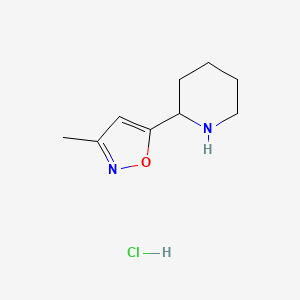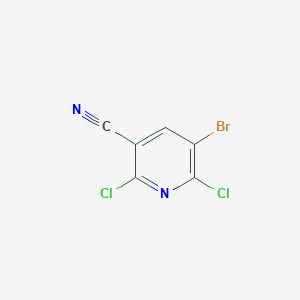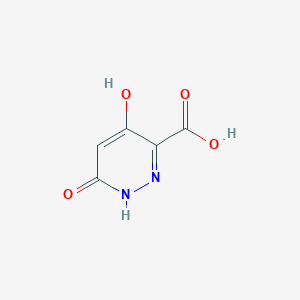
4,6-Dihydroxypyridazine-3-carboxylic acid
描述
4,6-Dihydroxypyridazine-3-carboxylic acid is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol. This compound is characterized by its pyridazine ring structure, which contains two hydroxyl groups at positions 4 and 6, and a carboxylic acid group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
4,6-Dihydroxypyridazine-3-carboxylic acid can be synthesized from ethyl 4,6-dihydroxypyridazine-3-carboxylate. The synthesis involves the hydrolysis of the ester group to yield the carboxylic acid. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with optimization for yield and purity.
化学反应分析
Types of Reactions
4,6-Dihydroxypyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridazine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
4,6-Dihydroxypyridazine-3-carboxylic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of small molecules and macromolecules.
Nanotechnology: Employed in the surface modification of nanoparticles to improve dispersion and incorporation.
Polymer Science: Utilized in the synthesis of synthetic or natural polymers.
Food Industry: Some carboxylic acids, including this compound, are used in the production of food products for enhanced flavor and preservation.
作用机制
The mechanism of action of 4,6-dihydroxypyridazine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
相似化合物的比较
Similar Compounds
4,6-Dihydroxypyridazine-3-carboxylate: An ester derivative of 4,6-dihydroxypyridazine-3-carboxylic acid.
4,6-Dichloropyridazine-3-carboxamide: A chlorinated derivative with different reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and carboxylic acid groups on the pyridazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
属性
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h1H,(H,10,11)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDXNJULVWJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NNC1=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B3111288.png)
![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B3111296.png)
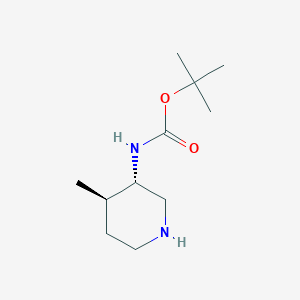
![Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate](/img/structure/B3111306.png)
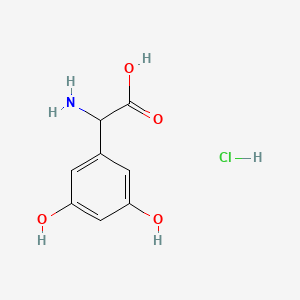

![1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B3111322.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3111331.png)
